Losoxantrone
Descripción general
Descripción
Losoxantrone, also known as biantrazole or DuP 941, is an anthroquinone anthrapyrazole antineoplastic agent and analog of mitoxantrone . It is an anthrapyrazole that induces both single and double strand breaks in DNA and is a potent inhibitor of DNA synthesis .
Synthesis Analysis
The synthesis of Losoxantrone has been discussed in several studies . For instance, Showalter et al. (1987) and Beylin et al. (1989) have discussed the synthesis and structure-activity relationships against murine leukemias . Additionally, a method to quantitate residual N-Methylpyrrolidone (NMP) in Losoxantrone hydrochloride has been described .Molecular Structure Analysis
Losoxantrone has a molecular formula of C22H27N5O4 and a molar mass of 425.489 g·mol −1 . The IUPAC name for Losoxantrone is 7-Hydroxy-2-{2-[(2-hydroxyethyl)amino]ethyl}-5-{2-[(2-hydroxyethyl)amino]ethyl}amino)dibenzo[cd,g]indazol-6(2H)-one .Aplicaciones Científicas De Investigación
1. Cleaning Procedures Validation for Potent Drugs Losoxantrone's interaction with cleaning procedures has been a subject of study. Researchers validated a procedure to clean surfaces exposed to this experimental anticancer drug. The cleaning process used water and hypochlorite bleach, verified through wipe tests and high-performance liquid chromatography (HPLC) methods. This process effectively removed losoxantrone from glass and stainless steel surfaces, highlighting its application in ensuring safe handling and disposal in research and healthcare settings (Shea et al., 1996).
2. Elimination Pathways in Cancer Patients A study on the elimination pathways of losoxantrone in cancer patients revealed that fecal excretion is the primary pathway for this drug's elimination. This study involved administering [14C]losoxantrone to patients with advanced solid tumors and monitoring blood, urine, and feces. Most of the radioactivity was excreted via feces, indicating biliary or intestinal excretion as major routes. Understanding these elimination pathways is crucial for developing treatment regimens and managing potential drug interactions (Joshi et al., 2001).
3. Combination Treatments in Solid Tumors Research on combining losoxantrone with other drugs, like cyclophosphamide, has been conducted to explore its effectiveness in treating refractory solid tumors. A phase I study focused on the dosing and toxicity of this combination, revealing important insights into its pharmacokinetics and potential applications in cancer therapy (Goh et al., 2002).
4. Pharmaceutical Analysis and Quality Control Losoxantrone has also been studied in the context of pharmaceutical quality control. For example, a method was developed to quantify residual N-Methylpyrrolidone (NMP) in losoxantrone hydrochloride, which is crucial for ensuring the quality and safety of the drug in clinical settings (Shea et al., 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROQEQPFUCPDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236949 | |
Record name | Losoxantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88303-60-0 | |
Record name | Losoxantrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Losoxantrone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Losoxantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOSOXANTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.